N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide is a complex organic compound that features both furan and benzofuran moieties. These structures are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals. This compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
The exact mode of action of This compound It is known that furan-containing compounds, such as this one, can interact with various biomolecules like proteins and amino acids .
Biochemical Pathways
The specific biochemical pathways affected by This compound Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Result of Action
The molecular and cellular effects of This compound It is known that furan-containing compounds can cause cytotoxicity in certain cancer cells through several apoptotic events .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the inherent and acquired drug resistance limits many chemotherapeutic agents from treating certain diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Hydroxyethyl Substitution: The hydroxyethyl group is added through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.
Final Amidation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid derivative of benzofuran and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid with a furan ring, known for its potent analgesic properties.
Benzofuran Derivatives: Compounds like psoralen and angelicin, used in the treatment of skin diseases.
Nitrofurantoin Analogues: Containing furan and pyrazole scaffolds, used as antimicrobial agents.
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide is unique due to its combined furan and benzofuran structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-17(14-7-9-15(10-8-14)18-6-3-11-25-18)13-22-21(24)20-12-16-4-1-2-5-19(16)26-20/h1-12,17,23H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPKYDDCXHHLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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